Ethyl 4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a brominated phenyl group, a hydroxy group, and a tetrahydropyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
ethyl 4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O4/c1-3-21-13(19)11-7(2)16-14(20)17-12(11)9-6-8(15)4-5-10(9)18/h4-6,12,18H,3H2,1-2H3,(H2,16,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMOBNBXIWRSOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=C(C=CC(=C2)Br)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 5-bromo-2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of urea and a catalytic amount of an acid or base. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The brominated phenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in ethanol.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a non-brominated phenyl derivative.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Research indicates that this compound exhibits promising biological activities, particularly as an anti-cancer agent. The presence of the bromo and hydroxy groups in its structure enhances its interaction with various biological molecules, potentially leading to the inhibition of tumor growth and proliferation.
Case Studies
- Anticancer Activity : In vitro studies demonstrated that ethyl 4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate inhibits the proliferation of cancer cell lines. The mechanism is believed to involve apoptosis induction and cell cycle arrest at specific phases .
- Anti-inflammatory Effects : Additional studies have shown that this compound can modulate inflammatory pathways, suggesting its potential use in treating inflammatory diseases. It appears to downregulate pro-inflammatory cytokines while upregulating anti-inflammatory mediators .
Material Science Applications
Beyond medicinal chemistry, this compound has applications in material science. Its unique structural properties allow it to be utilized in the development of novel polymers and composite materials.
Table 2: Applications in Material Science
| Application Area | Description |
|---|---|
| Polymer Synthesis | Used as a monomer for functional polymers |
| Composite Materials | Enhances mechanical properties of composites |
| Coatings | Provides protective coatings with enhanced durability |
Mechanism of Action
The mechanism of action of Ethyl 4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels, thereby influencing cellular processes and pathways.
Comparison with Similar Compounds
Ethyl 4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:
- Ethyl 4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate
- Ethyl 4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
These compounds share similar structural features but differ in their functional groups or degree of saturation in the pyrimidine ring. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
Ethyl 4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₁₈BrN₂O₃
- Molecular Weight : 355.18 g/mol
- Structural Features : The compound features a tetrahydropyrimidine core with a bromo-substituted phenolic group, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound is primarily characterized by its interactions with various biological targets:
1. Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. Its mechanism involves the inhibition of topoisomerase II (Topo II), an enzyme critical for DNA replication and repair. Inhibition of Topo II can lead to DNA damage and apoptosis in cancer cells.
2. Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Preliminary tests suggest it may inhibit the growth of certain bacterial strains, although further studies are needed to quantify its effectiveness.
3. Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance:
- Tyrosinase Inhibition : Studies have shown that similar compounds can inhibit tyrosinase activity, which is crucial for melanin production and could be relevant for skin-related conditions .
Case Studies
Several case studies have explored the biological effects of this compound:
- Cancer Cell Line Studies :
- In Vivo Studies :
The primary mechanism of action appears to involve the inhibition of Topo II activity, leading to:
- DNA Damage : The formation of DNA double-strand breaks.
- Cell Cycle Arrest : Induction of G2/M phase arrest.
This dual action contributes to its effectiveness as an anticancer agent.
Q & A
Q. What are the established synthetic routes for Ethyl 4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?
The compound is synthesized via a Biginelli-like condensation reaction. A typical protocol involves reacting 5-bromo-2-hydroxybenzaldehyde with ethyl acetoacetate and urea under acidic reflux conditions (e.g., HCl or acetic acid). The reaction proceeds through cyclocondensation, forming the tetrahydropyrimidine core. Key intermediates are purified via recrystallization, with yields averaging 72–77% . Temperature control (80–100°C) and solvent selection (ethanol or DMF) are critical to minimize side reactions. Post-synthesis characterization includes NMR (e.g., δ 2.27 ppm for CH3, δ 5.39 ppm for CH) and elemental analysis (C, H, N within ±0.05% of theoretical values) .
Q. How is the structural conformation of this compound validated?
X-ray crystallography and NMR spectroscopy are primary methods. Single-crystal X-ray studies reveal a flattened boat conformation in the tetrahydropyrimidine ring, with deviations up to 0.224 Å from planarity. The bromo-hydroxyphenyl substituent creates a dihedral angle of ~80° with the pyrimidine ring, influencing steric and electronic properties . NMR data (1H and 13C) confirm regioselectivity, with distinct shifts for NH (δ 9.20–10.01 ppm) and aromatic protons (δ 6.74–7.27 ppm) .
Q. What role do the bromo and hydroxyl substituents play in reactivity?
The 5-bromo group enhances electrophilic aromatic substitution (e.g., Suzuki coupling for derivatization), while the 2-hydroxyl group participates in hydrogen bonding, affecting crystallinity and solubility. Bromine’s electron-withdrawing effect stabilizes intermediates during synthesis, improving reaction yields. Comparative studies with non-brominated analogs show reduced antibacterial activity, highlighting its role in bioactivity .
Advanced Research Questions
Q. How does regioselectivity impact the synthesis of halogenated analogs?
Regioselectivity is influenced by the aldehyde’s substitution pattern. For example, using 4-bromo-2-hydroxybenzaldehyde instead of 5-bromo-2-hydroxybenzaldehyde yields a regioisomer (4-bromo vs. 5-bromo) with distinct crystallographic packing and bioactivity . Computational modeling (DFT) predicts steric hindrance and electronic effects directing cyclization pathways. Reaction monitoring via HPLC-MS is recommended to resolve regiochemical ambiguities .
Q. What methodologies are used to assess biological activity?
- Antibacterial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with IC50 values ≤25 µg/mL reported for brominated derivatives .
- Kinase inhibition : Screening against tyrosine kinases (e.g., EGFR) using fluorescence polarization assays. The compound’s planar structure may intercalate into ATP-binding pockets .
- In silico studies : Molecular docking (AutoDock Vina) and MD simulations predict binding affinities to targets like COX-2 or β-lactamases .
Q. How do crystallographic studies inform stability and formulation?
Single-crystal analyses reveal intermolecular hydrogen bonds (C–H···O) and π-π stacking, enhancing thermal stability (decomposition >215°C). Solubility studies in DMSO/water mixtures (1:4 v/v) show pH-dependent behavior, with improved solubility at alkaline pH due to deprotonation of the hydroxyl group .
Q. What are the challenges in scaling up synthesis while maintaining purity?
Critical issues include:
- Byproduct formation : Optimizing catalyst loading (e.g., 10 mol% p-TSA) reduces dimerization.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethyl acetate/ethanol) achieves >95% purity.
- Green chemistry : Solvent-free mechanochemical synthesis is under exploration but currently yields <60% .
Q. How can computational chemistry guide derivative design?
- QSAR models : Correlate substituent electronegativity (e.g., Br, Cl) with antibacterial potency (R² = 0.89).
- Docking simulations : Identify substituent positions (e.g., C4-phenyl) for enhanced kinase inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
